molecular formula C16H15ClFNO3 B13025784 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide

Cat. No.: B13025784
M. Wt: 323.74 g/mol
InChI Key: OPDXVCWAQOVTTB-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is a chemical compound with the molecular formula C16H15ClFNO3 and a molecular weight of 323.74 g/mol . This compound is known for its unique structure, which includes a chloro, ethoxy, and fluorobenzyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzaldehyde . This intermediate is then subjected to further reactions to introduce the amide group, resulting in the final benzamide compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H15ClFNO3

Molecular Weight

323.74 g/mol

IUPAC Name

3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzamide

InChI

InChI=1S/C16H15ClFNO3/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-4-3-5-12(18)6-10/h3-8H,2,9H2,1H3,(H2,19,20)

InChI Key

OPDXVCWAQOVTTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC(=CC=C2)F

Origin of Product

United States

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